molecular formula C12H8FNO6S B14209437 Sulfuric acid, 2-fluoro-4-nitrophenyl phenyl ester CAS No. 820220-76-6

Sulfuric acid, 2-fluoro-4-nitrophenyl phenyl ester

Cat. No.: B14209437
CAS No.: 820220-76-6
M. Wt: 313.26 g/mol
InChI Key: BDVDUJZOGNUYLM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of sulfuric acid, 2-fluoro-4-nitrophenyl phenyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-nitrophenol with phenyl chlorosulfate in the presence of a base such as pyridine. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Sulfuric acid, 2-fluoro-4-nitrophenyl phenyl ester undergoes various types of chemical reactions, including substitution and hydrolysis reactions. In substitution reactions, the ester group can be replaced by other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include nucleophiles such as amines and thiols .

Hydrolysis of this compound can occur under acidic or basic conditions, resulting in the formation of 2-fluoro-4-nitrophenol and phenol as major products . The reaction conditions, such as temperature and pH, play a crucial role in determining the rate and extent of hydrolysis.

Scientific Research Applications

Sulfuric acid, 2-fluoro-4-nitrophenyl phenyl ester has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organic compounds. Its unique chemical properties make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

In biology and medicine, this compound can be used in the development of diagnostic assays and therapeutic agents. Its ability to undergo specific chemical reactions makes it useful in the design of targeted drug delivery systems and imaging agents .

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of sulfuric acid, 2-fluoro-4-nitrophenyl phenyl ester involves its interaction with specific molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding phenol and alcohol products . The presence of the nitro and fluoro groups in the compound can influence its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Sulfuric acid, 2-fluoro-4-nitrophenyl phenyl ester can be compared with other similar compounds, such as sulfuric acid, 2-chloro-4-nitrophenyl phenyl ester and sulfuric acid, 2-bromo-4-nitrophenyl phenyl ester. These compounds share similar structural features but differ in the halogen substituent on the aromatic ring .

The presence of different halogen atoms can affect the chemical reactivity and physical properties of these compounds. For example, the fluoro derivative may exhibit different reactivity compared to the chloro and bromo derivatives due to the differences in electronegativity and bond strength .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of organic compounds, development of diagnostic assays, and production of specialty chemicals. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and contribute to advancements in chemistry, biology, medicine, and industry.

Properties

CAS No.

820220-76-6

Molecular Formula

C12H8FNO6S

Molecular Weight

313.26 g/mol

IUPAC Name

(2-fluoro-4-nitrophenyl) phenyl sulfate

InChI

InChI=1S/C12H8FNO6S/c13-11-8-9(14(15)16)6-7-12(11)20-21(17,18)19-10-4-2-1-3-5-10/h1-8H

InChI Key

BDVDUJZOGNUYLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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